REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Cl-].[Cl-].[Cl-].[Al+3].[C:17](Cl)(=[O:19])[CH3:18].Cl.[OH-].[Na+]>O.ClCCl>[OH:12][C:9]1[C:10]([C:17](=[O:19])[CH3:18])=[CH:11][C:2]([CH3:1])=[C:3]2[C:8]=1[N:7]=[CH:6][CH:5]=[CH:4]2 |f:1.2.3.4,7.8|
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Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C=CC=NC2=C(C=C1)O
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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heated at 130° C. for 12 hours
|
Duration
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12 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a plug of cotton
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=CC(=C2C=CC=NC12)C)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |